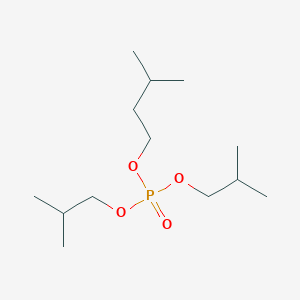
3-Methylbutyl bis(2-methylpropyl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylbutyl bis(2-methylpropyl) phosphate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .
准备方法
The synthesis of 3-Methylbutyl bis(2-methylpropyl) phosphate typically involves the esterification of 3-methylbutanol with phosphoric acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
化学反应分析
3-Methylbutyl bis(2-methylpropyl) phosphate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
3-Methylbutyl bis(2-methylpropyl) phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and plasticizers.
作用机制
The mechanism of action of 3-Methylbutyl bis(2-methylpropyl) phosphate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and metabolic pathways, contributing to its biological effects .
相似化合物的比较
3-Methylbutyl bis(2-methylpropyl) phosphate can be compared with other esters such as:
Diisobutyl phthalate: Used as a plasticizer and has similar ester functional groups.
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a variety of applications in different fields.
属性
CAS 编号 |
91097-79-9 |
|---|---|
分子式 |
C13H29O4P |
分子量 |
280.34 g/mol |
IUPAC 名称 |
3-methylbutyl bis(2-methylpropyl) phosphate |
InChI |
InChI=1S/C13H29O4P/c1-11(2)7-8-15-18(14,16-9-12(3)4)17-10-13(5)6/h11-13H,7-10H2,1-6H3 |
InChI 键 |
AWXDNWNRAGVLJC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOP(=O)(OCC(C)C)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


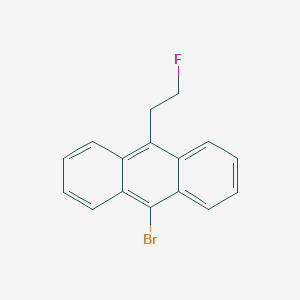
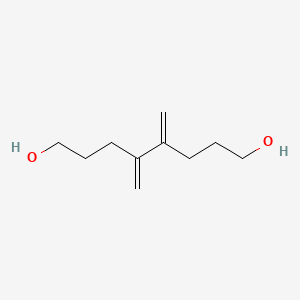
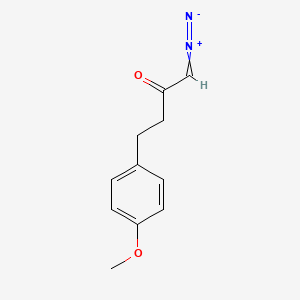
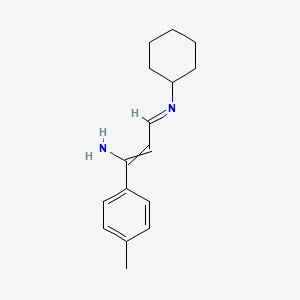
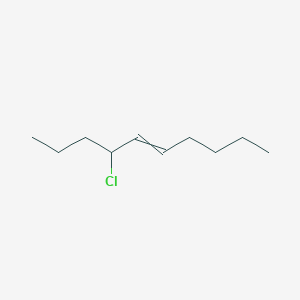

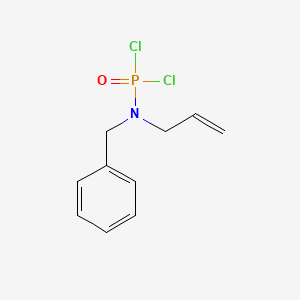
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
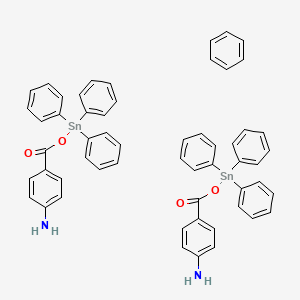
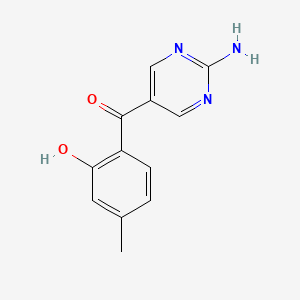
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)

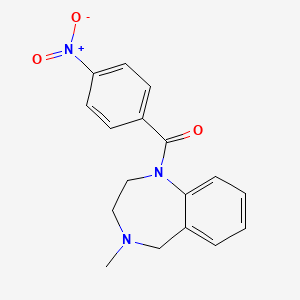
![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)
